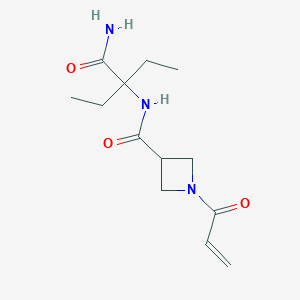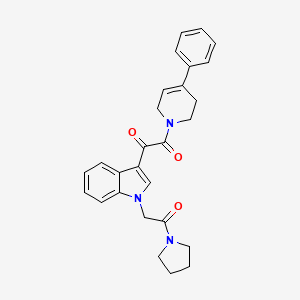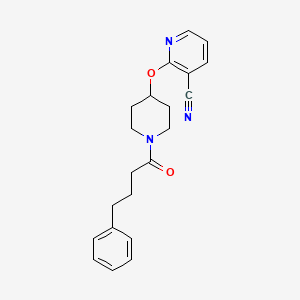
4-(Benzyloxy)-3-methylbenzaldehyd
Übersicht
Beschreibung
4-(Benzyloxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the 4-position and a methyl group at the 3-position
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3-methylbenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Wirkmechanismus
Target of Action
A structurally similar compound, monobenzone, targets melanocytes in the skin
Mode of Action
Monobenzone, a similar compound, exerts a depigmenting effect on the skin by increasing the excretion of melanin from melanocytes . It may also cause destruction of melanocytes and permanent depigmentation
Biochemical Pathways
The synthesis of similar compounds involves cross-talk of metabolic reactions . The impact of 4-(Benzyloxy)-3-methylbenzaldehyde on these pathways and their downstream effects would need to be investigated further.
Pharmacokinetics
Result of Action
Similar compounds have been shown to have significant effects on cellular structures and functions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as light, temperature, oxygen availability, and pH can affect the biosynthesis and stability of similar compounds . Therefore, it’s plausible that these factors could also influence the action of 4-(Benzyloxy)-3-methylbenzaldehyde.
Biochemische Analyse
Biochemical Properties
Benzyloxy compounds are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions often depends on the specific structure and properties of the 4-(Benzyloxy)-3-methylbenzaldehyde molecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)-3-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-3-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. In this approach, 4-bromo-3-methylbenzaldehyde is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 4-(Benzyloxy)-3-methylbenzaldehyde may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(Benzyloxy)-3-methylbenzoic acid.
Reduction: 4-(Benzyloxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the methyl group at the 3-position, which may affect its reactivity and binding properties.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group at the 2-position, which can participate in hydrogen bonding and alter its chemical behavior.
4-(Benzyloxy)-3,5-dimethylbenzaldehyde: Has an additional methyl group at the 5-position, which can influence its steric and electronic properties.
Uniqueness
4-(Benzyloxy)-3-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The combination of the benzyloxy and methyl groups provides a distinct set of chemical properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
3-methyl-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-9-14(10-16)7-8-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNPRWUOYUBMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158771-31-4 | |
| Record name | 4-(benzyloxy)-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)
![Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2355328.png)

![1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2355330.png)
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)


![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)
![N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2355341.png)
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)

![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)

